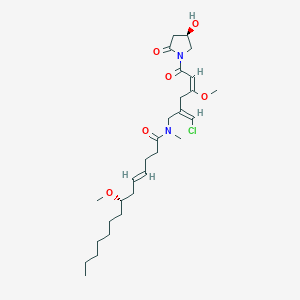

Isomalyngamide B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isomalyngamide B is a naturally occurring compound isolated from marine cyanobacteria, specifically from the genus Moorea It belongs to the class of malyngamides, which are known for their diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isomalyngamide B involves several steps, starting with the extraction of the compound from marine cyanobacteria. The synthetic route typically includes the condensation of malonic acids with corresponding aminoethoxyl ribosides using coupling agents such as HBTU and DIPEA . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific marine sources. advancements in synthetic biology and marine biotechnology hold promise for scalable production methods in the future.

化学反応の分析

Structural Characterization and Key Reactivity

Isomalyngamide K (C₂₄H₃₉ClNO₃) features a rare 2Z-vinyl chloride configuration and a lyngbic acid moiety. Its reactivity is governed by:

-

Exomethylene chloride group : Susceptible to photochemical isomerization (though not observed in this case) .

-

Amide bond : Hydrolyzed under basic conditions to yield lyngbic acid (7(S)-methoxytetradec-4(E)-enoic acid) .

-

Double bond geometry : Δ² (Z) and Δ⁴′ (E) configurations confirmed via NMR coupling constants (³J = 15.4 Hz for Δ⁴′) and computational modeling .

Comparative NMR Analysis

Key differences in chemical shifts between isomalyngamide K (2Z) and malyngamide K (2E) are critical for stereochemical assignment:

| Position | δC (2Z) | δC (2E) | ΔδC (2Z – 2E) |

|---|---|---|---|

| C-1 | 39.0 | 44.0 | −5.0 |

| C-2 | 138.5 | 136.7 | +1.8 |

Table 1 : ¹³C NMR shifts in CDCl₃ . The Δ⁴′ E geometry was confirmed via ¹H-¹H decoupling experiments (³J = 15.4 Hz) .

Hydrolysis Reaction

Base hydrolysis of isomalyngamide K (2) yields lyngbic acid (1):

-

Conditions : 10% KOH in EtOH-H₂O (4:1), reflux for 15 hours .

-

Mechanism : Nucleophilic cleavage of the amide bond, releasing the fatty acid moiety.

-

Product : Lyngbic acid ([α]D = −8°, c = 0.5, CHCl₃) confirmed via comparison with synthetic standards .

Computational Validation of Stereochemistry

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) validated the Z-vinyl chloride configuration:

-

Chemical shift prediction : C-1 and C-2 shifts matched experimental data (error < 0.5 ppm) .

-

Conformational analysis : Low-energy conformers (1 kcal/mol cutoff) confirmed minimal steric strain in the Z isomer .

Stability and Reactivity Insights

-

No photoisomerization : Unlike some malyngamides, isomalyngamide K does not interconvert between E and Z configurations under light exposure .

-

Biosynthetic origin : The Z configuration likely arises from enzymatic selectivity during chlorination rather than post-synthetic modification .

While data on "Isomalyngamide B" remains absent in the literature, the structural and reactive principles of isomalyngamide K provide a framework for understanding analogous compounds in the malyngamide family. Further studies on related isomers could elucidate broader trends in marine natural product reactivity.

科学的研究の応用

Isomalyngamide B has several scientific research applications:

Chemistry: It serves as a model compound for studying marine natural products and their synthetic analogs.

Biology: The compound is used to investigate the biological activities of marine cyanobacteria metabolites.

Industry: Its unique chemical structure makes it a candidate for developing new materials and bioactive compounds.

作用機序

The mechanism of action of isomalyngamide B involves the inhibition of specific signaling pathways in cells. It has been shown to block the VEGF/VEGFR2 signaling pathway, which is crucial for angiogenesis and tumor progression . By inhibiting the phosphorylation of VEGFR2 and AKT, this compound effectively suppresses cell migration and tube formation in cancer cells.

類似化合物との比較

Isomalyngamide B is part of the malyngamide series, which includes several other compounds with similar structures and biological activities. Some of these similar compounds are:

- Malyngamide A

- Malyngamide C

- Malyngamide D

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern and the presence of unique functional groups that contribute to its distinct biological activities. For instance, the chloromethylidene group in this compound is not commonly found in other malyngamides, making it a unique compound for further research and development.

特性

分子式 |

C28H45ClN2O6 |

|---|---|

分子量 |

541.1 g/mol |

IUPAC名 |

(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide |

InChI |

InChI=1S/C28H45ClN2O6/c1-5-6-7-8-10-13-24(36-3)14-11-9-12-15-26(33)30(2)20-22(19-29)16-25(37-4)18-28(35)31-21-23(32)17-27(31)34/h9,11,18-19,23-24,32H,5-8,10,12-17,20-21H2,1-4H3/b11-9+,22-19-,25-18+/t23-,24+/m1/s1 |

InChIキー |

LCTQNEJUQPJWPJ-SNIFNUAYSA-N |

異性体SMILES |

CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C\Cl)/C/C(=C\C(=O)N1C[C@@H](CC1=O)O)/OC)OC |

正規SMILES |

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(CC1=O)O)OC)OC |

同義語 |

isomalyngamide B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。